molecular formula C15H13N5O2 B14943334 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B14943334
M. Wt: 295.30 g/mol
InChI Key: SJNLXELUAQQUBO-UHFFFAOYSA-N
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Description

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl-1,2,4-oxadiazoles and their derivatives, such as:

Uniqueness

N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-9-7-11(14-18-10(2)22-20-14)3-4-12(9)19-15(21)13-8-16-5-6-17-13/h3-8H,1-2H3,(H,19,21)

InChI Key

SJNLXELUAQQUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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